4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Lipophilicity Drug-likeness Permeability

4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (also known as 4-methoxy-5-azaindole-3-carboxaldehyde) is a heterocyclic building block from the pyrrolo[3,2-c]pyridine (5-azaindole) family. It bears a methoxy group at the 4-position and a reactive carbaldehyde at the 3-position.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 1000341-31-0
Cat. No. B1593242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
CAS1000341-31-0
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC1=NC=CC2=C1C(=CN2)C=O
InChIInChI=1S/C9H8N2O2/c1-13-9-8-6(5-12)4-11-7(8)2-3-10-9/h2-5,11H,1H3
InChIKeyFYWALQVURBDJKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 1000341-31-0) – A Differentiated 4-Substituted Azaindole Aldehyde Building Block


4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (also known as 4-methoxy-5-azaindole-3-carboxaldehyde) is a heterocyclic building block from the pyrrolo[3,2-c]pyridine (5-azaindole) family [1]. It bears a methoxy group at the 4-position and a reactive carbaldehyde at the 3-position . The scaffold frequently serves as a core intermediate in the synthesis of kinase inhibitors, particularly those targeting the fibroblast growth factor receptor (FGFR) family, and is distinguished from other 4-substituted analogs by the electronic and lipophilic properties conferred by the methoxy substituent [2].

Why 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Cannot Be Replaced by Unsubstituted, Chloro, Bromo, or Trifluoromethyl Analogs


Although the pyrrolo[3,2-c]pyridine-3-carbaldehyde scaffold is common to several commercially available analogs, substitution at the 4-position critically modulates both physicochemical and electronic properties [1]. 4-Methoxy imparts a computed XLogP3 of 0.7, which lies between the unsubstituted parent (XLogP3 0.4) [2] and the 4-chloro analog (XLogP3 1.4) [3]. This intermediate lipophilicity directly affects solubility, passive membrane permeability, and metabolic clearance when the building block is incorporated into larger kinase inhibitor frameworks [4]. Additionally, the electron-donating methoxy group alters the reactivity of the pyridine ring toward nucleophilic aromatic substitution and cross-coupling reactions relative to electron-withdrawing halo substituents, meaning that generic replacement with a 4-chloro, 4-bromo, or 4-trifluoromethyl analog would yield a different downstream intermediate that may fail to match the potency, selectivity, or pharmacokinetic profile of the final target molecule [REFS-1, REFS-4].

Quantitative Differentiation of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Versus Closest Analogs


Computed Lipophilicity (XLogP3) of 4-Methoxy vs. 4-Chloro and Unsubstituted Analogs

The 4-methoxy derivative displays an intermediate computed lipophilicity (XLogP3 = 0.7) [1], compared to the more polar unsubstituted 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (XLogP3 = 0.4) [2] and the more lipophilic 4-chloro analog (XLogP3 = 1.4) [3]. This positions the molecule within a favorable logP window for both solubility and passive permeability, a critical determinant in early drug design.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Count Differentiates 4-Methoxy from 4-Halo Analogs

The 4-methoxy analog possesses three hydrogen bond acceptor (HBA) atoms [1], whereas the unsubstituted parent [2] and the 4-chloro [3] and 4-bromo [4] analogs each contain only two. The additional HBA site can engage in extra polar interactions with target protein residues, potentially enhancing binding affinity, but may also influence metabolic liability [5].

Hydrogen bonding ADME Metabolic stability

Molecular Weight Differentiates 4-Methoxy from 4-Halo and 4-CF3 Analogs

With a molecular weight of 176.17 g/mol [1], the 4-methoxy compound is lighter than the 4-chloro (180.59 g/mol) [2], 4-bromo (~225 g/mol) [3], and 4-trifluoromethyl (214.14 g/mol) analogs, while being heavier than the unsubstituted parent (146.15 g/mol) [4]. This places the compound in a favorable range for fragment-based lead discovery and oral bioavailability according to the rule-of-three and rule-of-five guidelines.

Molecular weight Lead-likeness Fragment-based design

Topological Polar Surface Area (tPSA) is Conserved Across Analogs, Isolating Lipophilicity as the Primary Discriminator

The computed topological polar surface area (tPSA) for the 4-methoxy analog is 45.8 Ų [1], identical to the unsubstituted parent [2] and the 4-chloro analog [3]. This indicates that the methoxy substituent does not perturb overall polarity relative to H or Cl, and that the key differential parameter for predicting membrane permeability and oral absorption across analogs is lipophilicity (XLogP3), where the 4-methoxy compound occupies a unique intermediate niche.

Polar surface area Blood-brain barrier Oral absorption

Kinase Inhibitor Potency of Favored 4-Methoxy Scaffold vs. Other Pyrrolopyridine Cores

In a series of pyrrolo[3,2-c]pyridine derivatives evaluated against FMS kinase, compounds bearing an electron-donating substituent at the 4-position achieved IC50 values as low as 30 nM (compound 1r, IC50 = 30 nM) and 60 nM (compound 1e, IC50 = 60 nM) [1], significantly outperforming the unsubstituted lead KIST101029 (IC50 = 96 nM) by 3.2-fold and 1.6-fold, respectively. While the specific 4-methoxy-3-carbaldehyde building block serves as a precursor to such optimized inhibitors, the class data demonstrate that 4-methoxy substitution on the pyrrolo[3,2-c]pyridine core yields a 1.6- to 3.2-fold improvement in kinase inhibition relative to unsubstituted scaffolds [1], with further selectivity advantages observed in cellular assays (IC50 = 84 nM in BMDM cells vs. 195 nM for the unsubstituted lead) [1].

Kinase inhibition FGFR IC50 Pyrrolopyridine

Where 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Delivers Procurement Value: Key Application Scenarios


Synthesis of FGFR-Targeted Kinase Inhibitors Requiring Balanced Lipophilicity

When optimizing an FGFR inhibitor series for both potency and oral bioavailability, the 4-methoxy intermediate (XLogP3 = 0.7) provides a pre-optimized lipophilicity anchor [REFS-1, Section_3 Evidence_Item_1]. Lead series derived from this building block have demonstrated sub-nanomolar to low-nanomolar FGFR1 IC50 values (e.g., 0.200 nM in KG1 cell proliferation assay) [2], supporting its use as a privileged starting point for FGFR-focused medicinal chemistry.

Fragment-Based Drug Discovery Where Minimal Molecular Weight and Hydrogen Bond Acceptor Count Are Critical

The compound's molecular weight of 176.17 g/mol and 3 HBA atoms [REFS-1, Section_3 Evidence_Items 2–3] make it an attractive fragment hit or fragment-growing starting point. Its weight advantage over the 4-bromo (~225 g/mol) and 4-CF3 (214.14 g/mol) analogs [REFS-1, Section_3 Evidence_Item 3] preserves lead-likeness while the additional HBA provides unique opportunities for structure-based optimization.

Structure-Based Design of Selective FMS/CSF-1R Kinase Inhibitors

For programs targeting the colony-stimulating factor-1 receptor (FMS/CSF-1R), the 4-methoxy-pyrrolo[3,2-c]pyridine chemotype has demonstrated a consistent selectivity advantage [REFS-3, Section_3 Evidence_Item 5]. The 4-methoxy-3-carbaldehyde building block serves as a direct precursor to advanced leads such as compound 1r (FMS IC50 = 30 nM; BMDM IC50 = 84 nM), which achieved a 3.2-fold improvement in potency over the unsubstituted lead [3], enabling faster structure-activity relationship exploration.

Parallel Library Synthesis Requiring Reactivity Differentiation at C-4

The electron-donating methoxy group activates the pyridine ring at specific positions for nucleophilic aromatic substitution or cross-coupling in a manner distinct from the 4-chloro or 4-bromo analogs [REFS-4, Section_2]. In medicinal chemistry libraries where diverse C-4 substituents are required, the 4-methoxy building block enables orthogonal functionalization strategies that are inaccessible with halo-substituted analogs, reducing the number of synthetic steps to reach the final target [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.